3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride

Regiochemistry Scaffold differentiation Amine geometry

3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 1517549-00-6; molecular formula C₁₅H₂₀ClN₃O₃; MW 325.79 g/mol; purity ≥97%) is a synthetic spirohydantoin building block featuring a rigid 1,3,7-triazaspiro[4.5]decane-2,4-dione core with a 4-methoxybenzyl substituent at the hydantoin N3 position and a free secondary amine at the piperidine N7 position. The spirohydantoin scaffold is recognized as a privileged structure in medicinal chemistry, having produced potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) with PHD2 IC₅₀ values in the low nanomolar range, novel δ opioid receptor (DOR) agonist chemotypes, and receptor-interacting protein kinase 1 (RIPK1) inhibitors.

Molecular Formula C15H20ClN3O3
Molecular Weight 325.79
CAS No. 1517549-00-6
Cat. No. B2663558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride
CAS1517549-00-6
Molecular FormulaC15H20ClN3O3
Molecular Weight325.79
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O.Cl
InChIInChI=1S/C15H19N3O3.ClH/c1-21-12-5-3-11(4-6-12)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15;/h3-6,16H,2,7-10H2,1H3,(H,17,20);1H
InChIKeyITHFEHBSKBWROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione Hydrochloride (CAS 1517549-00-6): Structural Identity, Spirohydantoin Class Membership, and Procurement Baseline


3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 1517549-00-6; molecular formula C₁₅H₂₀ClN₃O₃; MW 325.79 g/mol; purity ≥97%) is a synthetic spirohydantoin building block featuring a rigid 1,3,7-triazaspiro[4.5]decane-2,4-dione core with a 4-methoxybenzyl substituent at the hydantoin N3 position and a free secondary amine at the piperidine N7 position . The spirohydantoin scaffold is recognized as a privileged structure in medicinal chemistry, having produced potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) with PHD2 IC₅₀ values in the low nanomolar range, novel δ opioid receptor (DOR) agonist chemotypes, and receptor-interacting protein kinase 1 (RIPK1) inhibitors [1][2]. The compound is supplied as the hydrochloride salt with storage at 0–8°C and is classified as a research building block by multiple global vendors .

Why 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione Hydrochloride Cannot Be Replaced by Generic Spirohydantoin Analogs


Substitution of this compound with a generic spirohydantoin scaffold or a closely related analog carries material risk for research reproducibility and SAR continuity. Three structural features act as independent and interacting determinants of biological and physicochemical behavior. First, the 1,3,7-triazaspiro regiochemistry places the basic piperidine nitrogen at position 7 rather than position 8 (the dominant literature scaffold), altering the vector, distance, and pKa environment of the ionizable amine relative to the hydantoin pharmacophore . Second, the unsubstituted N7 secondary amine constitutes a rare, chemically addressable handle for late-stage diversification—a feature absent in the N8-substituted analogs that dominate the PHD, DOR, and RIPK1 inhibitor literature [1][2]. Third, the 4-methoxybenzyl group at N3 introduces a conformationally adaptable aromatic substituent that crystallographic and computational studies demonstrate contributes significantly more to target-interaction stabilization energy than rigid fused-ring substituents (e.g., tetralin), while its electron-donating methoxy substituent predictably modulates the hydantoin ring's hydrogen-bonding capacity [3][4]. Generic substitution using the 1,3,8-regioisomer, the unsubstituted parent, or the ring-contracted [4.4]nonane homolog would simultaneously alter all three differentiation dimensions, rendering comparative SAR intractable.

Quantitative Differentiation Evidence for 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione Hydrochloride vs. Closest Analogs


Regiochemical Differentiation: 1,3,7-Triazaspiro Scaffold vs. 1,3,8-Triazaspiro Scaffold — Impact on Ionizable Amine Geometry and Biological Target Engagement

The target compound incorporates the 1,3,7-triazaspiro[4.5]decane regiochemistry, in which the ionizable piperidine secondary amine resides at position 7 of the decane system. In contrast, all spirohydantoin-based PHD pan-inhibitors, DOR agonists, and RIPK1 inhibitors reported in peer-reviewed lead optimization campaigns to date utilize the 1,3,8-triazaspiro[4.5]decane scaffold, where the basic amine is located at position 8 [1][2]. The positional shift from N8 to N7 alters the through-bond distance from the spiro carbon to the basic nitrogen by one methylene unit (3-bond vs. 4-bond topology), changes the dihedral angle between the piperidine ring plane and the hydantoin ring plane, and modifies the local electrostatic environment of the hydantoin carbonyl oxygens. The unsubstituted 1,3,8-triazaspiro parent scaffold (CAS 13625-39-3) has demonstrated intrinsic PHD2 IC₅₀ of 2.5 nM and hERG binding IC₅₀ of 0.22 μM [1]; the altered amine position in the 1,3,7-regioisomer is expected to produce a divergent off-target profile due to the well-established sensitivity of hERG channel binding to basic amine geometry [1]. No head-to-head biological comparison of the 1,3,7 vs. 1,3,8 regioisomers has been published, representing both a key evidence gap and a high-value research opportunity .

Regiochemistry Scaffold differentiation Amine geometry Spirohydantoin

Free N7 Secondary Amine as a Derivatization Handle vs. Substituted N8 Analogs in Published Lead Series

The target compound retains an unsubstituted secondary amine at the piperidine N7 position (SMILES: O=C(N1CC2=CC=C(OC)C=C2)NC3(CNCCC3)C1=O.[H]Cl) . This is structurally and synthetically distinct from the dominant spirohydantoin lead series in the literature. In the PHD inhibitor series from Merck, all optimized compounds bore substituents at N8 (e.g., carboxylic acid-functionalized aryl groups essential for hERG mitigation) [1]. In the DOR agonist series, the active chemotype requires N8 substitution with heteroaryl or acyl groups for receptor engagement [2]. In the RIPK1 series, the hit compound 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features an N8-benzoyl group critical for activity, and lead optimization produced compound 41 with RIPK1 IC₅₀ = 92 nM [3]. The free N7 in the target compound thus provides a unique diversification vector inaccessible in these literature series. AChemBlock explicitly classifies this compound as a 'BUILDING BLOCK,' confirming its intended role as a synthetic intermediate for downstream N7 functionalization . The hydrochloride salt form facilitates direct use in amide coupling, reductive amination, sulfonamide formation, and urea synthesis without a deprotection step.

Late-stage diversification Synthetic handle Parallel SAR Building block

4-Methoxybenzyl N3 Substituent: Conformational Adaptability and Stabilization Energy Compared to Tetralin and Unsubstituted Benzyl Groups

The 4-methoxybenzyl group at N3 of the target compound has been directly characterized in a closely related spirohydantoin system by Lazić et al. (2020). In a racemic spirohydantoin bearing both a tetralin and a 4-methoxybenzyl unit, crystallographic analysis revealed that while the tetralin unit had a larger number of contact fragments in the crystal environment, the 4-methoxybenzyl unit contributed more to the total stabilization energy [1]. Specifically, the homochiral dimeric motif stabilized by the 4-methoxybenzyl unit showed interaction energy of -11.56 kcal/mol (via C–H···π, C–H···O, and parallel interactions at large offsets), while the heterochiral N–H···O motif contributed -13.72 kcal/mol [1]. Critically, CSD statistical analysis demonstrated that this trend—greater per-contact stabilization from the 4-methoxybenzyl unit—is a general phenomenon [1]. Molecular docking studies corroborated that the 4-methoxybenzyl unit is more adaptable for interactions with biological targets (kinase enzymes and AG protein-coupled receptors) than the rigid tetralin unit, with a slightly higher predicted affinity for the latter receptor class [1]. Complementary crystallographic work demonstrated that electron-donating substituents (such as the 4-methoxy group) on the benzyl moiety strengthen the N–H···O hydrogen bonds within the hydantoin ring, directly impacting the pharmacophoric hydrogen-bonding capacity [2]. The unsubstituted benzyl analog (3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, CAS 169206-62-6) lacks this electron-donating enhancement.

Substituent flexibility Intermolecular interactions Crystal engineering Kinase inhibitor design

Spiro Ring Size Differentiation: [4.5]Decane vs. [4.4]Nonane Homolog — Impact on Amine Basicity, Conformational Preorganization, and Steric Environment

The target compound features a [4.5] spiro system comprising a hydantoin ring (5-membered) fused to a piperidine ring (6-membered) at the spiro carbon. The direct homolog, 3-(4-methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1956365-90-4), replaces the 6-membered piperidine with a 5-membered pyrrolidine ring . This ring contraction has three quantifiable consequences: (1) the piperidine chair conformation in the [4.5] system provides greater conformational preorganization than the pyrrolidine envelope, which can influence entropic penalties upon target binding; (2) the piperidine NH pKa (predicted ~10.5–11) is approximately 0.5–1.0 log units higher than the pyrrolidine NH pKa (predicted ~9.5–10.5), altering the fraction of protonated species at physiological pH 7.4 and thus affecting both solubility and membrane permeability; (3) the spiro carbon in the [4.5] system is one bond farther from the basic amine than in the [4.4] system, altering the through-space electrostatic interaction between the protonated amine and the hydantoin carbonyl oxygens. The unsubstituted 1,3,7-triazaspiro[4.5]decane-2,4-dione core (CAS 78222-09-0) has a predicted LogP of -0.78 and estimated aqueous solubility of ~17.8 g/L , whereas the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core (CAS not located; MW 155.16) has a smaller molecular volume and different predicted LogP. The [4.5] system provides a larger steric footprint around the piperidine NH, which can be exploited to achieve greater target selectivity through steric discrimination.

Ring size Conformational analysis Amine pKa Homolog comparison

Spirohydantoin Class Pharmacological Breadth: PHD Pan-Inhibition, DOR Agonism, RIPK1 Inhibition, and CCR5 Modulation — Quantitative Benchmarks for Scaffold Prioritization

The spirohydantoin scaffold to which the target compound belongs has demonstrated confirmed, quantifiable activity across four distinct therapeutic target classes, providing a broad pharmacological foundation for scaffold repurposing and library design. (1) PHD1–3 pan-inhibition: The unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 6c) exhibited PHD1 IC₅₀ = 1.3 nM, PHD2 IC₅₀ = 2.5 nM, and PHD3 IC₅₀ = 11 nM, with robust in vivo erythropoietin upregulation in rat and mouse models at intravenous doses of 5–50 mpk [1]. (2) DOR agonism: A 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative was identified as the most potent DOR agonist hit from a β-arrestin recruitment screen, demonstrating selectivity over a panel of 167 GPCRs, slight G-protein signaling bias, and anti-allodynic efficacy in a complete Freund's adjuvant inflammatory pain model in C57BL/6 mice [2]. (3) RIPK1 inhibition: 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione was discovered as a virtual screening hit; the optimized analog (compound 41) achieved RIPK1 IC₅₀ = 92 nM with significant anti-necroptotic efficacy in U937 cells [3]. (4) CCR5 modulation: Spirohydantoin derivatives, including 3-(4-bromobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride, demonstrated CCR5 modulatory activity with IC₅₀ < 25 μM [4]. The target compound's 1,3,7-regiochemistry and free N7 handle position it as a structurally complementary scaffold for exploring all four target classes, with the potential to access selectivity profiles not achievable with the literature-dominated 1,3,8-scaffold. Caution: No direct biological data exist for the target compound itself; all pharmacological evidence is class-level inference from the 1,3,8-triazaspiro scaffold [5].

Polypharmacology Privileged scaffold PHD Delta opioid receptor RIPK1 CCR5

High-Value Application Scenarios for 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione Hydrochloride Based on Differentiated Structural Evidence


Parallel Scaffold SAR Libraries for PHD Inhibitor Lead Optimization

Investigators developing next-generation HIF PHD inhibitors for anemia can deploy the target compound as a structurally orthogonal scaffold to the extensively patented 1,3,8-triazaspiro series. The Merck PHD program demonstrated that the unsubstituted 1,3,8-scaffold (6c) achieves PHD2 IC₅₀ = 2.5 nM but carries a hERG liability (IC₅₀ = 0.22 μM) that required extensive N8 substitution with carboxylic acid-bearing aryl groups for mitigation [1]. The target compound's N7 amine geometry may inherently produce a different hERG profile due to the altered distance and orientation of the basic amine relative to the hydantoin core [1]. The free N7 handle enables systematic SAR expansion via amide coupling, sulfonamide formation, or reductive amination with diverse carboxylic acid, sulfonyl chloride, and aldehyde building blocks—a diversification strategy that is chemically inaccessible from the fully substituted N8 leads . The 4-methoxybenzyl N3 substituent provides a pre-installed aromatic group with demonstrated conformational adaptability for target engagement, as established by Lazić et al. (2020) [2].

δ Opioid Receptor Agonist Chemotype Expansion with Reduced β-Arrestin Recruitment Liability

The Meqbil et al. (2024) study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR agonist chemotype with slight G-protein signaling bias and selectivity over 167 GPCRs [3]. The target compound provides a structurally distinct 1,3,7-regioisomer of this validated chemotype. The different amine geometry may modulate the balance between G-protein and β-arrestin-2 signaling—a critical parameter given that highly efficacious β-arrestin recruitment has been linked to DOR agonist-induced seizures [3]. The unsubstituted N7 position also offers a synthetic entry point for installing the types of heteroaryl and acyl substituents that were essential for DOR potency and selectivity in the 1,3,8-series [3]. Researchers can use the target compound to generate a focused library of N7-substituted analogs for β-arrestin-2 recruitment and cAMP assays, with the established assay protocols from Meqbil et al. providing a direct experimental framework [3].

RIPK1 Inhibitor Discovery Using an Unexplored Spirohydantoin Regioisomer

The discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a virtual screening hit for RIPK1 established the spirohydantoin scaffold as a viable chemotype for necroptosis pathway modulation, with the optimized analog compound 41 achieving RIPK1 IC₅₀ = 92 nM [4]. The target compound offers the 1,3,7-regioisomer of this hit, with the 4-methoxybenzyl group replacing the simple benzyl at N3 and the free N7 amine replacing the N8-benzoyl group. Virtual screening and molecular docking workflows analogous to those employed by Niu et al. (2022) can be applied to the 1,3,7-scaffold to predict RIPK1 binding mode and guide N7 substituent selection [4]. The crystallographically characterized conformational adaptability of the 4-methoxybenzyl group [2] may provide an advantage in accommodating the ATP-binding pocket of RIPK1, while the altered amine position may yield a distinct selectivity profile against other receptor-interacting protein kinases (RIPK2, RIPK3).

Focused Kinase and GPCR Panel Screening from a Privileged Scaffold Entry Point

The Lazić et al. (2020) study identified a closely related spirohydantoin bearing the 4-methoxybenzyl group as a potential inhibitor of kinase enzymes and AG protein-coupled receptors, with molecular docking predicting a slightly higher affinity for the GPCR class [2]. The target compound, with its 1,3,7-regiochemistry and free N7 diversification handle, is well-suited as the starting point for a focused kinase/GPCR panel screen. The predicted aqueous solubility of the parent [4.5]decane core (~17.8 g/L) suggests that the target compound, even with the lipophilic 4-methoxybenzyl group, should maintain adequate solubility for biochemical and cell-based assay formats at concentrations up to 10–30 μM. The hydrochloride salt form further enhances solubility and facilitates direct dissolution in aqueous assay buffers. Procurement as a 97% purity research building block enables immediate deployment in high-throughput screening without additional purification, reducing time from procurement to primary data generation.

Quote Request

Request a Quote for 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.